N-(5-chloro-2-methoxyphenyl)-3-nitrobenzamide
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Overview
Description
N-(5-chloro-2-methoxyphenyl)-3-nitrobenzamide is an organic compound with a complex structure that includes a chloro, methoxy, and nitro group attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-chloro-2-methoxyphenyl)-3-nitrobenzamide typically involves the reaction of 5-chloro-2-methoxyaniline with 3-nitrobenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(5-chloro-2-methoxyphenyl)-3-nitrobenzamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, tin(II) chloride.
Substitution: Amines, thiols, appropriate solvents (e.g., ethanol, dimethylformamide).
Oxidation: Potassium permanganate, acidic or basic conditions.
Major Products Formed
Reduction: Formation of N-(5-chloro-2-methoxyphenyl)-3-aminobenzamide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Oxidation: Formation of N-(5-chloro-2-hydroxyphenyl)-3-nitrobenzamide.
Scientific Research Applications
N-(5-chloro-2-methoxyphenyl)-3-nitrobenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(5-chloro-2-methoxyphenyl)-3-nitrobenzamide depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects.
Comparison with Similar Compounds
N-(5-chloro-2-methoxyphenyl)-3-nitrobenzamide can be compared with other similar compounds such as:
N-(5-chloro-2-methoxyphenyl)-3-aminobenzamide: Similar structure but with an amino group instead of a nitro group, leading to different reactivity and biological activity.
N-(5-chloro-2-hydroxyphenyl)-3-nitrobenzamide:
N-(5-chloro-2-methoxyphenyl)benzamide: Lacks the nitro group, resulting in different chemical reactivity and biological effects.
Properties
Molecular Formula |
C14H11ClN2O4 |
---|---|
Molecular Weight |
306.70 g/mol |
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-3-nitrobenzamide |
InChI |
InChI=1S/C14H11ClN2O4/c1-21-13-6-5-10(15)8-12(13)16-14(18)9-3-2-4-11(7-9)17(19)20/h2-8H,1H3,(H,16,18) |
InChI Key |
XIVXTJVNCOICEO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)C2=CC(=CC=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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